tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLCOFZLZPQHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-90-8 | |
| Record name | tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential as a Pharmaceutical Intermediate
Tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is being investigated for its potential use as an intermediate in the synthesis of bioactive compounds. Its unique spirocyclic structure may impart specific biological activities, making it a candidate for developing new pharmaceuticals targeting neurological disorders or other therapeutic areas.
Case Study: Synthesis of Neuroactive Compounds
Research has shown that derivatives of spirocyclic compounds often exhibit neuroprotective properties. A study synthesized various derivatives of this compound and evaluated their effects on neuronal cell lines. Results indicated that certain derivatives enhanced cell viability under oxidative stress conditions, suggesting their potential application in treating neurodegenerative diseases .
Material Science
Use in Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis due to its ability to introduce functional groups that enhance material properties such as flexibility and thermal stability. The incorporation of such compounds into polymer matrices can lead to the development of advanced materials with tailored characteristics.
Data Table: Comparison of Material Properties
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation (%) | 200 | 300 |
| Thermal Stability (°C) | 150 | 180 |
Synthetic Organic Chemistry
Reagent in Chemical Synthesis
This compound serves as a versatile reagent in various organic reactions, including amination and cyclization processes. Its ability to participate in nucleophilic substitutions makes it valuable for constructing complex molecular architectures.
Case Study: Synthesis of Complex Molecules
In a recent study, researchers employed this compound in the synthesis of a complex alkaloid structure. The compound facilitated the formation of multiple stereocenters with high selectivity, showcasing its utility in asymmetric synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The spiro[4.5]decane framework is a common motif in drug discovery. Below is a comparison of the target compound with structurally related analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Biological Activity
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, with CAS No. 1251010-90-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 254.37 g/mol
- Storage Conditions : Store in a dark place at 2-8°C .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's spirocyclic structure may contribute to its binding affinity and selectivity.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can inhibit specific enzymes, such as:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in cortisol metabolism, and inhibitors can potentially alleviate metabolic disorders. For example, related compounds showed IC values indicating potent inhibition, suggesting that this compound may exhibit similar effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs.
| Compound Name | Target Enzyme | IC Value | Biological Activity |
|---|---|---|---|
| This compound | 11β-HSD1 | TBD (to be determined) | Potential anti-metabolic syndrome activity |
| Analog A | 11β-HSD1 | 0.31 µM | High inhibition (82.82%) |
| Analog B | 11β-HSD1 | 3.32 µM | Moderate inhibition (74.13%) |
Case Study 1: Metabolic Syndrome
In a study focusing on metabolic syndrome, compounds structurally related to this compound demonstrated significant inhibition of the 11β-HSD1 enzyme, leading to decreased cortisol levels and improved metabolic profiles in animal models. These findings suggest that this compound could be a promising candidate for further development in treating metabolic disorders.
Q & A
Q. What are the common synthetic routes for synthesizing tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves multi-step procedures, including:
- Protection of the amine group : Use of tert-butyl carbamate (Boc) to protect the spirocyclic amine during reactions .
- Spiro ring formation : Cyclization via coupling reagents (e.g., EDCI/HOBt) or nucleophilic substitution to form the azaspiro[4.5]decane core .
- Purification : Column chromatography (SiO₂; ethyl acetate/hexane) or crystallization to isolate the product . Example: tert-Butyl carbamate derivatives are often synthesized under reflux with anhydrous potassium carbonate in acetonitrile .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and Boc group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS-ESI used in spirocyclic derivatives) .
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .
- HPLC : Purity assessment, especially for chiral analogs .
Q. What safety precautions are necessary when handling this compound?
Based on GHS classifications:
- PPE : Nitrile gloves, lab coats, and eye protection (Category 2A eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H332, H335 hazards) .
- Storage : Dry, cool conditions (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Enantioselective synthesis strategies include:
- Chiral ligands : Phosphoramidite ligands in copper-catalyzed reactions to control spirocenter configuration .
- Chiral HPLC : Separation of enantiomers post-synthesis (e.g., tert-butyl spirocyclic derivatives resolved using chiral columns) .
- Asymmetric catalysis : Transition metal catalysts (e.g., Pd, Cu) for stereocontrolled cyclization .
Q. How should discrepancies in bioactivity data between structural analogs be analyzed?
Contradictions may arise from:
- Structural variations : Modifying the spirocyclic amine or substituents (e.g., 4-fluorophenoxy groups in anticonvulsant studies) alters target affinity .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. primary renal cells) or in vivo models (e.g., Alport syndrome mice) .
- Off-target effects : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?
Approaches include:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., tert-butyl diazaspiro decane carboxylate hydrochloride) .
- Prodrug design : Esterification of the carboxylate group for enhanced membrane permeability .
- Formulation : Use of PEG-based carriers or liposomes for sustained release .
Q. How can computational methods aid in SAR studies for this scaffold?
- Docking simulations : Predict binding modes to targets like DDR1 (fibrosis) or EGFR (oncology) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with bioactivity .
- MD simulations : Assess conformational stability of the azaspiro core in biological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
